1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Overview
Description
Methandrone hydrochloride is a synthetic opioid analgesic primarily used for pain management and opioid addiction treatment. It is a potent agonist of the µ-opioid receptor, mimicking the effects of endogenous opioids like endorphins and enkephalins. This compound is known for its long duration of action and effectiveness in treating severe pain that is unresponsive to other analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methandrone hydrochloride can be synthesized through a multi-step process involving the reaction of 2-chloro-N,N-dimethyl propylamine with diphenatrile in the presence of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) and an organic solvent such as dimethyl sulphoxide. The reaction is carried out at temperatures between 30 and 70 degrees Celsius for 1 to 10 hours, using 50 percent sodium hydroxide as a condensing agent .
Industrial Production Methods: In industrial settings, the synthesis of methandrone hydrochloride involves similar steps but on a larger scale. The process includes toluene extraction, acid extraction, alkali liberation, and ether extraction, followed by filtration and solvent removal to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methandrone hydrochloride undergoes various chemical reactions, including:
Oxidation: Methandrone hydrochloride can be oxidized to form different metabolites.
Reduction: It can be reduced to its free base form, which is more permeable through biological membranes.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Methandrone free base.
Substitution: Substituted derivatives of methandrone.
Scientific Research Applications
Methandrone hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter release.
Medicine: Investigated for its potential in pain management and opioid addiction treatment.
Industry: Utilized in the formulation of pharmaceutical products for pain relief
Mechanism of Action
Methandrone hydrochloride exerts its effects by acting as a full agonist at the µ-opioid receptor. This interaction leads to the release of neurotransmitters involved in pain transmission, resulting in analgesia. Additionally, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which helps in reducing opioid tolerance and improving analgesic efficacy .
Comparison with Similar Compounds
Methadone: Another synthetic opioid with similar analgesic properties but different pharmacokinetic profiles.
Hydrocodone: A potent pain reliever with a shorter duration of action compared to methandrone hydrochloride.
Morphine: A natural opioid with a different mechanism of action and shorter half-life .
Uniqueness: Methandrone hydrochloride is unique due to its long duration of action, lower risk of neuropsychiatric toxicity, and effectiveness in treating hard-to-manage pain syndromes. Its ability to act on multiple opioid receptors and inhibit the NMDA receptor sets it apart from other opioids .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPQCAWIVYJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C1=CC(=C(C=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-83-5 | |
Record name | 16899-83-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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